

Application Notes and Protocols for Oral Administration of JNJ-17156516 in Mice

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-17156516

Cat. No.: B1672998

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Introduction

JNJ-17156516 is a potent and selective antagonist of the cholecystokinin 1 (CCK1) receptor.[1] It exhibits high affinity for the human, rat, and canine CCK1 receptors and demonstrates significant selectivity over the CCK2 receptor.[1] Pharmacokinetic studies in rats have revealed excellent oral bioavailability, suggesting that oral administration is a viable and effective route for in vivo studies in rodent models.[2] This document provides detailed application notes and protocols for the formulation and oral administration of **JNJ-17156516** in mice for preclinical research.

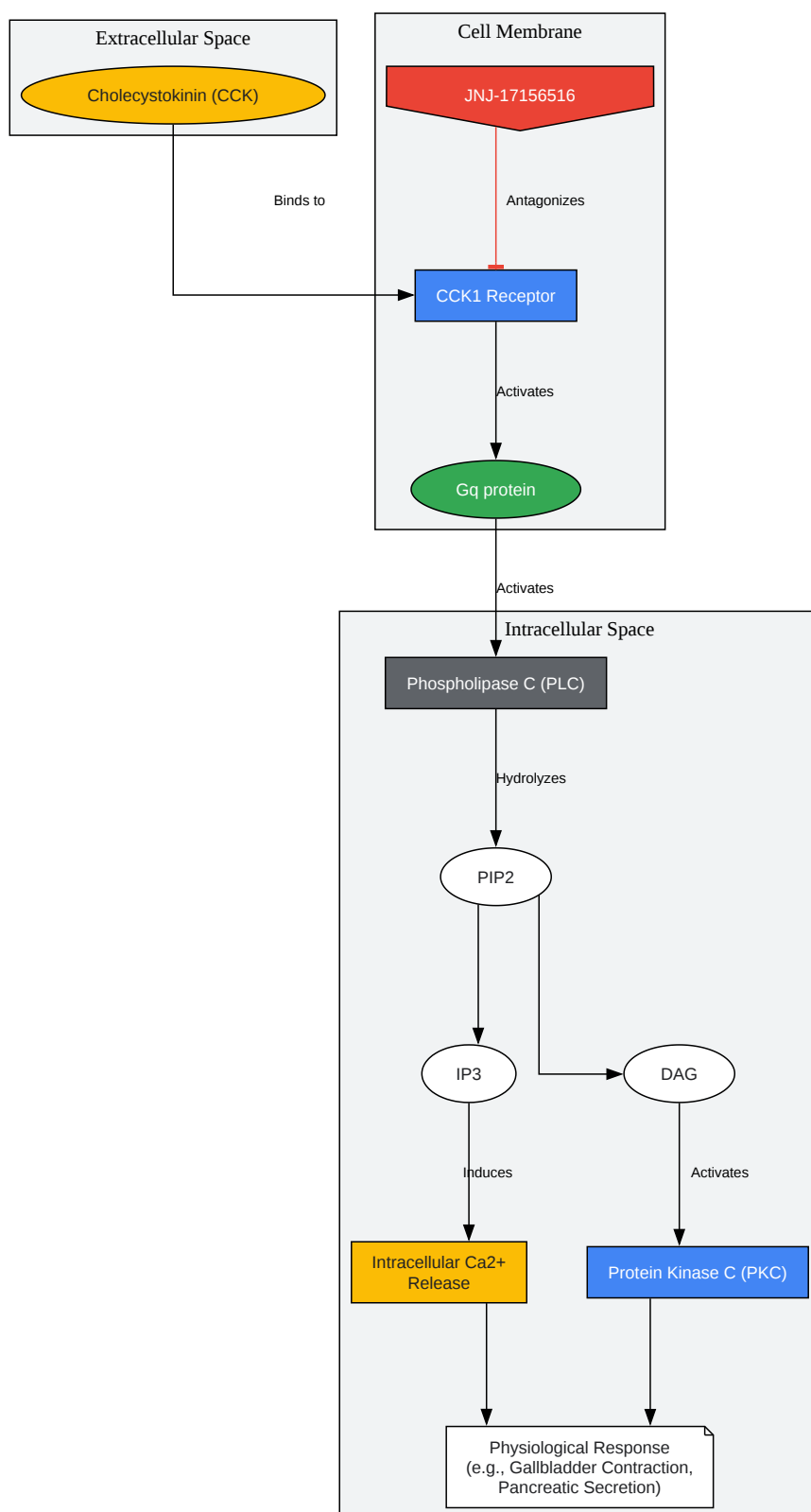
Physicochemical Properties of JNJ-17156516

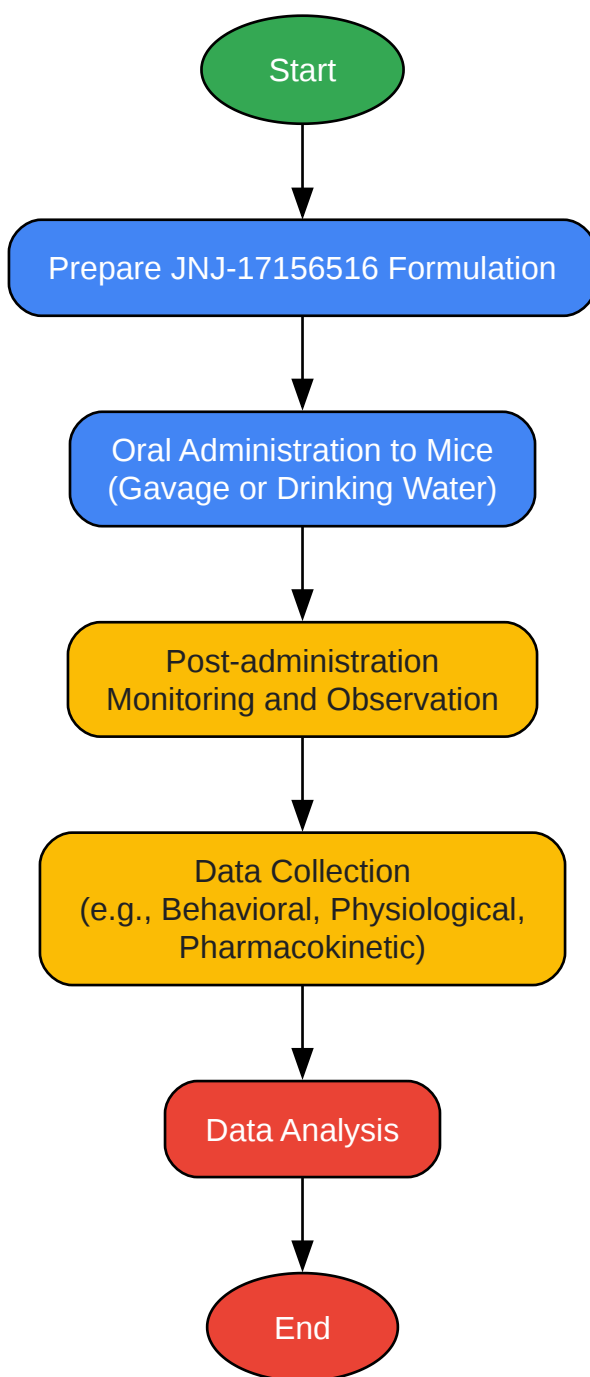
A summary of the known physicochemical properties of **JNJ-17156516** is presented in Table 1. This information is critical for the development of a suitable oral formulation.

Property	Value	Reference
Chemical Formula	C ₂₆ H ₂₂ Cl ₂ N ₂ O ₃	[1]
Molecular Weight	481.37 g/mol	[1]
Type	Small molecule	[2]
Target	CCK1 Receptor	[2]
Action	Antagonist	[2]
Oral Bioavailability (Rats)	108 ± 10%	[2]

CCK1 Receptor Signaling Pathway

JNJ-17156516 exerts its pharmacological effects by blocking the signaling cascade initiated by the binding of cholecystokinin (CCK) to its G-protein coupled receptor, CCK1. The binding of CCK to the CCK1 receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3] This signaling pathway is crucial in regulating various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, and satiety.[4][5]





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